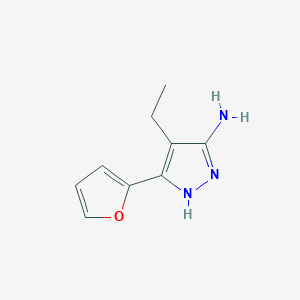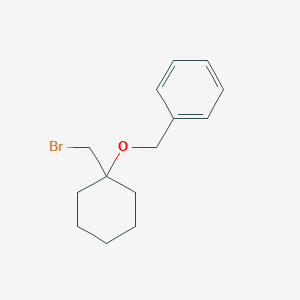
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a bromomethyl group attached to a cyclohexyl group through an oxygen bridge. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene typically involves the reaction of cyclohexanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols or benzyl ketones.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The oxygen bridge in the molecule provides stability and influences the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the cyclohexyl group.
Cyclohexyl Bromide: Similar structure but lacks the benzene ring.
Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a bromomethyl group.
Uniqueness
(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is unique due to the presence of both a benzene ring and a cyclohexyl group connected through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
SHJYBKWQIATTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)
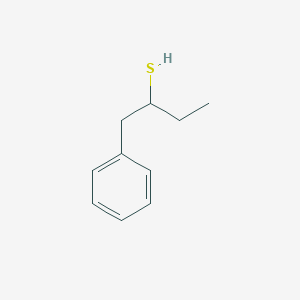
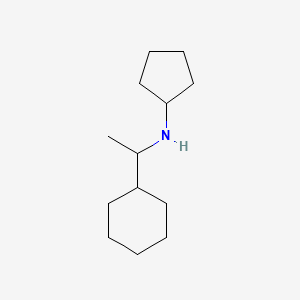
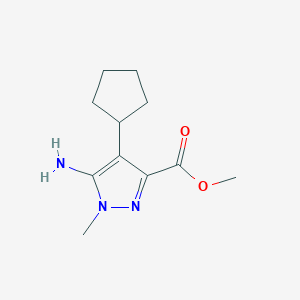

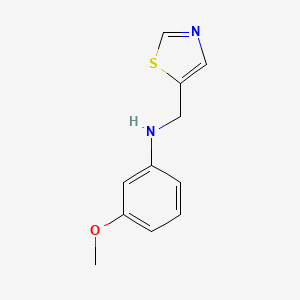
![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
